molecular formula C17H24N2O3S B11111549 3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone

3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B11111549
M. Wt: 336.5 g/mol
InChI Key: VKPSQTUGZBKJQD-UHFFFAOYSA-N
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Description

1-[1-(ETHANESULFONYL)PIPERIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a tetrahydroquinoline core with a piperidine ring substituted with an ethanesulfonyl group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(ETHANESULFONYL)PIPERIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The tetrahydroquinoline core is then subjected to a cyclization reaction with a suitable precursor to form the piperidine ring.

    Ethanesulfonylation: The piperidine ring is functionalized with an ethanesulfonyl group using ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(ETHANESULFONYL)PIPERIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(ETHANESULFONYL)PIPERIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[1-(ETHANESULFONYL)PIPERIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethanesulfonyl group can enhance the compound’s binding affinity to its target, while the tetrahydroquinoline core can provide structural stability.

Comparison with Similar Compounds

    1-(ETHANESULFONYL)-3-PIPERIDINECARBOXYLIC ACID: Shares the ethanesulfonyl and piperidine moieties but lacks the tetrahydroquinoline core.

    1-(ETHANESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)PIPERIDINE: Similar structure but with a pyrrolidine ring instead of the tetrahydroquinoline core.

Uniqueness: 1-[1-(ETHANESULFONYL)PIPERIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to the combination of the tetrahydroquinoline core with the ethanesulfonyl and carbonyl functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-ethylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C17H24N2O3S/c1-2-23(21,22)18-11-5-9-15(13-18)17(20)19-12-6-8-14-7-3-4-10-16(14)19/h3-4,7,10,15H,2,5-6,8-9,11-13H2,1H3

InChI Key

VKPSQTUGZBKJQD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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